N,N-bis(2-phenoxyethyl)acetamide
Description
N,N-Bis(2-phenoxyethyl)acetamide (CAS: Not explicitly provided in evidence) is a tertiary acetamide derivative featuring two phenoxyethyl groups attached to the nitrogen atom. The compound’s core structure—a central acetamide group flanked by phenoxyethyl moieties—suggests applications in polymer chemistry, pharmaceuticals, or as a solvent additive, though specific uses require further validation.
Properties
CAS No. |
67710-16-1 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N,N-bis(2-phenoxyethyl)acetamide |
InChI |
InChI=1S/C18H21NO3/c1-16(20)19(12-14-21-17-8-4-2-5-9-17)13-15-22-18-10-6-3-7-11-18/h2-11H,12-15H2,1H3 |
InChI Key |
IXJFASPFZCTYPU-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCOC1=CC=CC=C1)CCOC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)N(CCOC1=CC=CC=C1)CCOC2=CC=CC=C2 |
solubility |
44.9 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
N,N-Bis[2-(acetyloxy)ethyl]acetamide (CAS: 5338-18-1)
- Structure: Substitutes phenoxyethyl groups with acetyloxyethyl chains (SMILES: N(CCOC(C)=O)(CCOC(C)=O)C(C)=O) .
- Molecular Formula: C₁₀H₁₇NO₅ (MW: 231.28 g/mol) .
- Toxicity : Parenteral LDLo in mice is 4 g/kg, indicating moderate toxicity .
- Applications : Likely used as a plasticizer or intermediate due to ester functionalities.
N,N-Bis(2-hydroxyethyl)acetamide Derivatives
- Example: N,N-bis(2-hydroxyethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (CAS: 325476-29-7). Molecular Formula: C₁₆H₂₁N₃O₄S₂ (MW: 383.49 g/mol). Applications: Likely explored as a heterocyclic drug precursor.
N,N-Bis(phenacyl)aniline
2-(Benzoyloxy)-N,N-bis(2-methoxyethyl)acetamide (CAS: 115178-64-8)
Chloroethyl and Trichloroacetamide Derivatives
- Example: N,N-bis(2-chloroethyl)methylamine. Toxicity: Classified as a chemical warfare precursor with high acute toxicity (e.g., intravenous LD₅₀: 320 mg/kg in mice) .
- Example : 2,2,2-Trichloro-N,N-bis(2-(2,2,2-trichloroacetamido)phenyl)acetamide.
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Findings and Insights
- Toxicity Trends : Chloroethyl derivatives (e.g., warfare agents) exhibit higher toxicity than acetamide esters (e.g., acetyloxyethyl analogs) .
- Solubility: Methoxyethyl and benzoyloxy groups enhance solubility in polar solvents compared to phenoxyethyl chains .
- Synthetic Efficiency : Ultrasound and solvent-free methods improve yields and reduce reaction times for bis-amide derivatives .
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